3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one
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Overview
Description
3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one is a complex organic compound with the molecular formula C10H11O5P It is known for its unique structure, which includes a benzofuran ring substituted with dimethoxyphosphoryl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one typically involves the reaction of 3-hydroxyisobenzofuran-1(3H)-one with dimethyl phosphite in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-1-benzofuran-2(3H)-one
- 3-(1-piperidinyl)-2-benzofuran-1(3H)-one
- 3-(2-naphthyl)-2-benzofuran-1(3H)-one
Uniqueness
3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a combination of phosphonate and methoxy functionalities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15O7P |
---|---|
Molecular Weight |
302.22 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-5,6-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H15O7P/c1-15-9-5-7-8(6-10(9)16-2)12(19-11(7)13)20(14,17-3)18-4/h5-6,12H,1-4H3 |
InChI Key |
UCHKMYYOPIEHCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(OC2=O)P(=O)(OC)OC)OC |
Origin of Product |
United States |
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